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4-O-Demethylbarbamide -

4-O-Demethylbarbamide

Catalog Number: EVT-1586587
CAS Number:
Molecular Formula: C19H21Cl3N2O2S
Molecular Weight: 447.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-O-Demethylbarbamide is a marine-derived natural product that is a derivative of barbamide, a compound originally isolated from cyanobacteria. This compound is notable for its potential biological activities and its structural uniqueness, which contribute to ongoing research in the fields of natural product chemistry and pharmacology. The heterologous production of 4-O-demethylbarbamide has been achieved through genetic engineering techniques, enabling further investigation into its biosynthetic pathways and applications.

Source

4-O-Demethylbarbamide is primarily sourced from the marine cyanobacterium Moorea producens. This organism is known for producing various bioactive compounds, including polyketides and non-ribosomal peptides, which are synthesized via complex biosynthetic pathways. The biosynthetic gene cluster responsible for the production of barbamide and its derivatives has been successfully expressed in terrestrial actinobacteria, such as Streptomyces venezuelae, to facilitate the study and production of these compounds in greater yields .

Classification

4-O-Demethylbarbamide belongs to a class of compounds known as polyketides, which are characterized by their diverse structures and biological activities. These compounds are synthesized by polyketide synthases, enzyme complexes that catalyze the condensation of acyl-CoA precursors. The specific classification of 4-O-demethylbarbamide as a secondary metabolite highlights its role in ecological interactions and potential therapeutic applications .

Synthesis Analysis

Methods

The synthesis of 4-O-demethylbarbamide has been achieved through heterologous expression techniques. This involves transferring the biosynthetic gene cluster from Moorea producens into Streptomyces venezuelae. The process typically includes:

  1. Gene Cloning: The relevant genes from the cyanobacterial genome are amplified and cloned into suitable vectors.
  2. Transformation: The recombinant plasmids are introduced into Streptomyces venezuelae via transformation methods.
  3. Cultivation: The transformed strains are cultured under optimized conditions to promote the expression of the biosynthetic pathway.
  4. Extraction and Purification: The resulting compounds are extracted using chromatographic techniques such as high-performance liquid chromatography (HPLC) .

Technical Details

The successful production of 4-O-demethylbarbamide in Streptomyces venezuelae demonstrates the potential of using heterologous systems for the biosynthesis of complex natural products. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular formula of 4-O-demethylbarbamide is C₁₈H₂₃Cl₃N₂O₄, indicating that it contains multiple chlorine atoms, which contribute to its unique properties. The structure features a core polyketide backbone with various functional groups that enhance its biological activity.

Data

Mass spectrometry analysis reveals a molecular ion peak at m/z 448, consistent with the presence of three chlorine atoms in its structure. Fragmentation patterns observed during mass spectrometric analysis provide insights into the structural characteristics and confirm the presence of key functional groups .

Chemical Reactions Analysis

Reactions

4-O-Demethylbarbamide undergoes various chemical reactions typical for polyketides, including:

  • Hydrolysis: In aqueous environments, it may undergo hydrolysis to yield smaller fragments.
  • Halogenation: Its structure allows for further halogenation reactions, potentially increasing its bioactivity.
  • Oxidation: Oxidative reactions can modify functional groups within its structure, impacting its pharmacological properties.

Technical Details

The stability of 4-O-demethylbarbamide under different pH conditions has been studied, revealing that it maintains integrity in neutral to slightly acidic environments but may degrade under extreme conditions .

Mechanism of Action

Process

The mechanism of action for 4-O-demethylbarbamide involves interaction with specific biological targets within cells. Preliminary studies suggest that it may exert cytotoxic effects against cancer cell lines through apoptosis induction or inhibition of cellular proliferation.

Data

In vitro assays have demonstrated that 4-O-demethylbarbamide displays significant activity against various cancer cell lines, leading to further investigations into its potential as an anticancer agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Melting Point: Specific data on melting point need further experimental determination.
  • Stability: Exhibits stability under standard laboratory conditions but is sensitive to extreme pH levels.

Relevant analytical techniques such as differential scanning calorimetry can be employed to assess thermal stability .

Applications

Scientific Uses

4-O-Demethylbarbamide has garnered attention for its potential applications in drug discovery and development. Its unique structure and biological activities make it a candidate for:

  • Anticancer Research: Investigating its efficacy against various cancer types.
  • Bioactivity Studies: Exploring interactions with biological systems to understand mechanisms underlying its effects.
  • Natural Product Chemistry: Serving as a model compound for studying polyketide biosynthesis and modification.

The ongoing research into 4-O-demethylbarbamide highlights its significance within marine natural products and their potential therapeutic applications .

Biosynthetic Pathways and Gene Cluster Characterization

Genomic Architecture of the Barbamide Biosynthetic Gene Cluster (barA–barK)

The barbamide biosynthetic gene cluster spans 26 kb and comprises 12 open reading frames (barA to barK), encoding a hybrid PKS/NRPS system. This cluster was the first fully characterized biosynthetic pathway from a marine cyanobacterium [9] [10]. The core enzymatic machinery includes:

  • BarA: A peptidyl carrier protein (PCP) that loads the starter unit L-leucine.
  • BarB1/BarB2: Tandem iron(II)/α-ketoglutarate-dependent halogenases responsible for leucine trichlorination.
  • BarE: A hybrid PKS/NRPS module incorporating trichloroleucine and extending the chain with malonyl-CoA.
  • BarG: An NRPS module activating L-phenylalanine and L-cysteine.
  • BarI: An O-methyltransferase implicated in the final methylation step [1] [9].

Heterologous expression of the entire cluster in Streptomyces venezuelae DHS2001 (engineered by deleting the pikromycin PKS cluster) yielded 4-O-demethylbarbamide instead of barbamide. This unexpected product lacked the C-4 methoxy group of barbamide, suggesting incomplete methylation in the heterologous host [1] [10]. Transcriptional organization studies revealed two convergent operons: barA–barH (controlled by the heterologous pikAI promoter) and barI–barK (driven by native promoters) [1].

Table 1: Gene Functions in the Barbamide Biosynthetic Cluster

GeneFunctionProtein Size (kDa)Domain Organization
barAPeptidyl carrier protein (PCP)10.2PCP
barB1Halogenase (trichlorination initiation)35.6Fe²⁺/αKG-dependent oxidase
barB2Halogenase (trichlorination completion)36.1Fe²⁺/αKG-dependent oxidase
barEHybrid PKS/NRPS190.5KS-AT-KR-ACP-C-A-PCP
barGNRPS module142.3C-A-T-C-A-T
barIO-Methyltransferase28.7SAM-dependent methyltransferase

Mechanistic Insights into Trichlorination and O-Demethylation Enzymology

The trichlorination of L-leucine represents a biochemically unique step:

  • Stepwise Radical Halogenation: BarB1 catalyzes the initial dichlorination of L-leucine tethered to BarA-PCP, forming 4,4-dichloroleucine. BarB2 then mediates the third chlorination, yielding 4,4,4-trichloroleucine. Both enzymes require Fe²⁺, α-ketoglutarate (αKG), and molecular oxygen [4] [9].
  • Oxidative Decarboxylation: BarJ oxidatively decarboxylates trichloroleucine to trichloroisovalerate, which undergoes one-carbon truncation during chain extension by BarE [1] [4].

The O-demethylation of barbamide remains enzymatically unresolved but is inferred from heterologous expression studies:

  • In S. venezuelae, the barI-encoded methyltransferase fails to catalyze the C-4 methoxylation, likely due to improper folding, absent post-translational modifications, or insufficient S-adenosylmethionine (SAM) cofactor pools [1] [10].
  • NMR studies of 4-O-demethylbarbamide revealed four interconverting isomers resulting from keto-enol tautomerism and amide bond rotation, complicating structural elucidation [1].

Comparative Analysis of Modular NRPS/PKS Hybrid Systems in Marine Cyanobacteria

Marine cyanobacteria employ diverse NRPS/PKS hybrid strategies:

  • Barbamide vs. Lyngbyatoxin: Lyngbyatoxin A (from M. producens) uses a bimodular NRPS (LtxA) to generate a dipeptide alcohol, which is cyclized by cytochrome P450 LtxB. Unlike barbamide, it lacks PKS modules and is produced in Escherichia coli at >25 mg/L via promoter engineering [7].
  • Cryptomaldamide: This 28.7-kb cluster (from M. producens JHB) shares functional domains with barbamide but incorporates malonate units via PKS and exhibits neurotoxic activity. Heterologous expression in Anabaena PCC 7120 succeeded, while Synechococcus PCC 7942 failed due to incompatible post-translational activation [5].

Key evolutionary adaptations in marine cyanobacterial systems include:

  • GC Content Optimization: Barbamide genes (46% GC) are better suited for Streptomyces hosts (50–70% GC) than for E. coli (50% GC), explaining expression challenges [7].
  • Cluster Size and Complexity: Barbamide’s 26-kb cluster is smaller than cryptomaldamide’s 28.7-kb system but larger than lyngbyatoxin’s 11.3-kb cluster, reflecting metabolic trade-offs between structural complexity and biosynthetic efficiency [5] [7].

Table 2: Comparative Features of Marine Cyanobacterial Hybrid Pathways

MetaboliteHost OrganismCluster Size (kb)Key Enzymatic FeaturesHeterologous Production
BarbamideMoorea producens26Trichlorination (BarB1/B2), Methylation (BarI)S. venezuelae (μg/L yields)
4-O-DemethylbarbamideEngineered S. venezuelae26 (heterologous)Deficient methylation~1 μg/L in S. venezuelae [1]
Lyngbyatoxin AMoorea producens11.3Bimodular NRPS, P450 cyclaseE. coli (25.6 mg/L) [7]
CryptomaldamideMoorea producens JHB28.7Hybrid PKS/NRPS, Malonyl-CoA incorporationAnabaena PCC 7120 (high titer) [5]

Properties

Product Name

4-O-Demethylbarbamide

IUPAC Name

(5S)-6,6,6-trichloro-N,5-dimethyl-3-oxo-N-[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]hexanamide

Molecular Formula

C19H21Cl3N2O2S

Molecular Weight

447.8 g/mol

InChI

InChI=1S/C19H21Cl3N2O2S/c1-13(19(20,21)22)10-15(25)12-17(26)24(2)16(18-23-8-9-27-18)11-14-6-4-3-5-7-14/h3-9,13,16H,10-12H2,1-2H3/t13-,16-/m0/s1

InChI Key

GCGQHSSXJBSDGG-BBRMVZONSA-N

Synonyms

4-O-demethylbarbamide
barbamide

Canonical SMILES

CC(CC(=O)CC(=O)N(C)C(CC1=CC=CC=C1)C2=NC=CS2)C(Cl)(Cl)Cl

Isomeric SMILES

C[C@@H](CC(=O)CC(=O)N(C)[C@@H](CC1=CC=CC=C1)C2=NC=CS2)C(Cl)(Cl)Cl

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